tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate
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Overview
Description
tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate is an organic compound that features a tert-butyl ester group and a hydroxycarbamimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate typically involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxycarbamimidoyl compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
Major products formed from these reactions include oxime derivatives, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-Butyl acetate, tert-Butyl acetoacetate, and tert-Butyl carbamate. These compounds share the tert-butyl ester group but differ in their functional groups and overall reactivity .
Uniqueness
tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl (3E)-3-amino-3-hydroxyiminopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)12-6(10)4-5(8)9-11/h11H,4H2,1-3H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHKDZQXAXCAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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